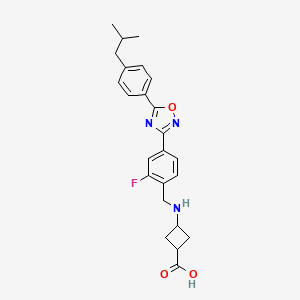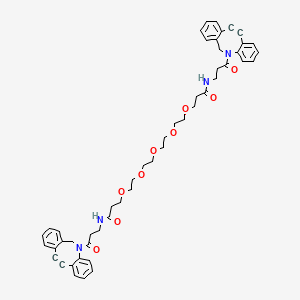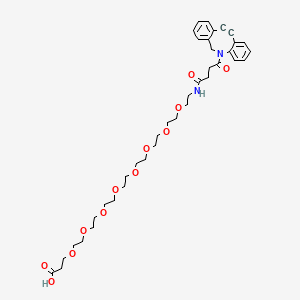![molecular formula C29H33ClN2O2 B1192521 N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B1192521.png)
N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CJ-1882 is a potent and competitive antagonist at the human D3 receptor.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
In the realm of chemical synthesis and characterization, N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide is part of a broader category of compounds explored for their structural properties. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with chlorophenyl groups similar to the compound , has been detailed, emphasizing the importance of elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy in characterizing these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antimicrobial and Antitumor Activities
Compounds structurally related to N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide have been studied for their antimicrobial and antitumor activities. For instance, research on N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides demonstrated significant antimicrobial and antimycobacterial activities, potentially offering insights into the biomedical applications of structurally similar compounds (Goněc et al., 2015). Another study showed that certain compounds with similar structural elements possess antitumor and anti-monoamine oxidase activities, highlighting their potential in cancer research (Markosyan et al., 2020).
Inhibition of Photosynthetic Electron Transport
Research on the inhibition of photosynthetic electron transport in plants by related compounds can also provide valuable insights. A study of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, which share structural similarities, demonstrated this inhibitory activity, suggesting potential agricultural applications (Kos et al., 2013).
Novel Anticancer Drug Potential
Finally, the potential of similar compounds as novel anticancer drugs has been explored. For example, a study on 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol revealed promising results against various human cancer cell lines, indicating the potential of structurally related compounds in cancer therapy (Nishizaki et al., 2014).
Propiedades
Fórmula molecular |
C29H33ClN2O2 |
|---|---|
Peso molecular |
477.05 |
Nombre IUPAC |
Naphthalene-2-carboxylic acid [3-(2-{[2(S)-(4-chloro-phenyl)-1(R)-cyclopropyl]-propyl-amino}-ethyl)-3-hydroxy-cis-cyclobutyl]-amide |
InChI |
InChI=1S/C29H33ClN2O2/c1-2-14-32(27-17-26(27)21-9-11-24(30)12-10-21)15-13-29(34)18-25(19-29)31-28(33)23-8-7-20-5-3-4-6-22(20)16-23/h3-12,16,25-27,34H,2,13-15,17-19H2,1H3,(H,31,33)/t25-,26-,27+,29+/m0/s1 |
Clave InChI |
KIRKSXHWZHQUBF-YJIPECKFSA-N |
SMILES |
O=C(N[C@@H]1C[C@@](O)(CCN([C@H]2[C@H](C3=CC=C(Cl)C=C3)C2)CCC)C1)C4=CC5=C(C=C4)C=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CJ-1882; CJ-1882; CJ-1882 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)




